3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol
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Overview
Description
3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol is a complex organic compound that features a piperidine ring, a fluorophenyl group, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl group and the methoxyphenol moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of fluorophenyl and piperidine derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance its binding affinity, while the piperidine ring can modulate its pharmacokinetic properties. The methoxyphenol moiety may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3-Fluorophenyl)ethyl]piperidin-4-yl-methylamine
- N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine
Uniqueness
This detailed article provides a comprehensive overview of 3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGOKMQDYFKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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